molecular formula C8H18N2 B1272194 1-(2-Butyl)piperazine CAS No. 34581-21-0

1-(2-Butyl)piperazine

Cat. No. B1272194
CAS RN: 34581-21-0
M. Wt: 142.24 g/mol
InChI Key: ZHHCLIRTNOSAPB-UHFFFAOYSA-N
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Description

1-(2-Butyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals. The specific compound 1-(2-Butyl)piperazine itself is not directly mentioned in the provided papers, but the papers discuss various piperazine derivatives with different substituents and their synthesis, molecular structure, and biological evaluation.

Synthesis Analysis

The synthesis of piperazine derivatives is typically achieved through various organic reactions. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic studies . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction . Additionally, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized using a four-component cyclocondensation . These methods highlight the versatility of synthetic approaches in creating various piperazine derivatives.

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using techniques such as X-ray diffraction, FT-IR, NMR, and LCMS spectroscopy. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported with specific unit cell parameters . The molecular structure of other derivatives was also determined by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide detailed insights into the molecular conformations and intermolecular interactions of piperazine derivatives.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions. The organocatalyst 1-(2-hydroxyethyl)-piperazine was identified to promote both inter- and intra-molecular direct C(sp2)-H arylation of unactivated arenes . This showcases the potential of piperazine derivatives in facilitating complex organic transformations, which is crucial for the synthesis of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are closely related to their molecular structure. The crystal packing, intermolecular interactions, and hydrogen bonding patterns play a significant role in determining these properties . For instance, the crystal structure of one derivative adopts a two-dimensional zig-zag architecture featuring C–H…O interactions , while another forms a three-dimensional architecture through weak C‒H···O interactions and aromatic π–π stacking . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.

Biological Evaluation

Piperazine derivatives are often evaluated for their biological activities. The antibacterial and antifungal activities of some synthesized compounds were found to be moderately active against several microorganisms . Additionally, certain piperazine derivatives have shown potential as anti-malarial agents . These evaluations are crucial for the development of new therapeutic agents.

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • Piperazine is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
    • The preparations of certain compounds involve the same building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Organic Synthesis

    • Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Kinase Inhibitors and Receptor Modulators

    • Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been used as kinase inhibitors and receptor modulators .
    • The synthetic methodologies used to prepare these compounds in discovery and process chemistry involve various techniques such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, and amide bond formation .
  • Synthesis of 1,5-Fused-1,2,3-Triazoles

    • A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 (11) in the presence of H2O and Ag2CO3 as an efficient catalyst .
  • Kinase-Inactive Conformation

    • The X-ray structures of certain compounds with CDK6 show that the compounds bind to the kinase-inactive conformation . This suggests that piperazine derivatives could be used in the development of kinase inhibitors .
  • Synthesis of Azapentalenes

    • There are reports of using the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes . This suggests that piperazine derivatives could be used in the synthesis of azapentalenes .

Safety And Hazards

1-(2-Butyl)piperazine is classified as having acute toxicity, both oral and dermal, and is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This highlights the potential of 1-(2-Butyl)piperazine and its derivatives in future research and applications .

Relevant Papers

The 1-butyl-2-hydroxyaralkyl piperazine derivatives have been studied for their uses as anti-depression medicine . These derivatives have three inhibiting effects on the re-uptaking of 5-HT, NA, and DA . They can be orally taken by or injected to the patient needing the said treatment .

properties

IUPAC Name

1-butan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-8(2)10-6-4-9-5-7-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCLIRTNOSAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370889
Record name 1-(2-butyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Butyl)piperazine

CAS RN

34581-21-0
Record name 1-(1-Methylpropyl)piperazine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-butyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(butan-2-yl)piperazine
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